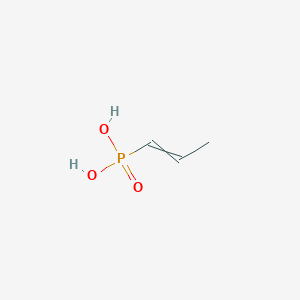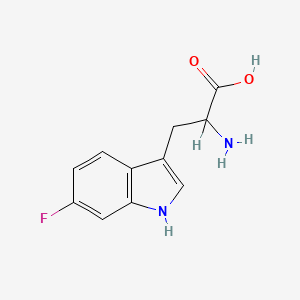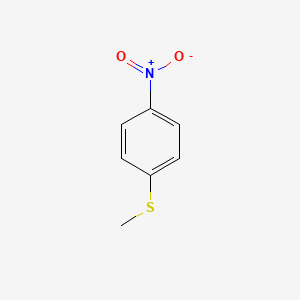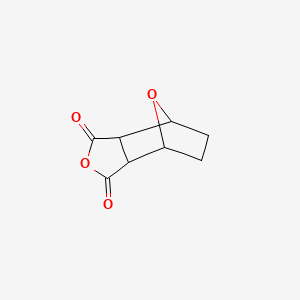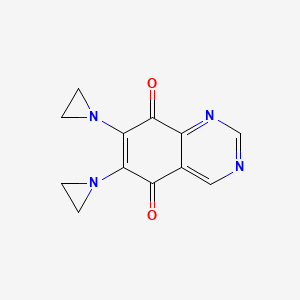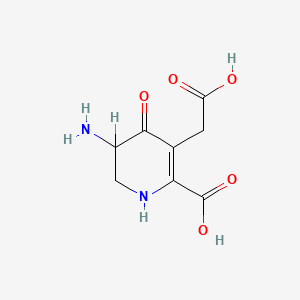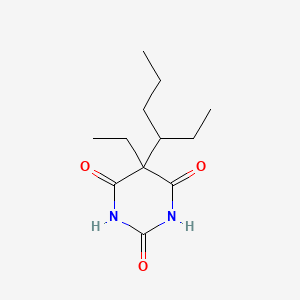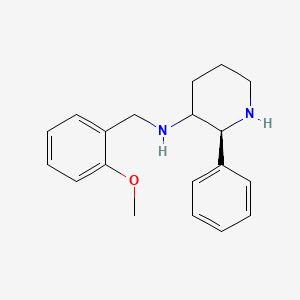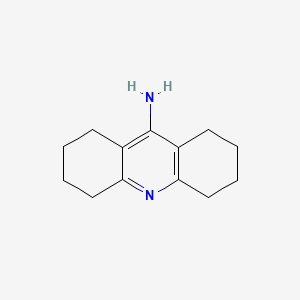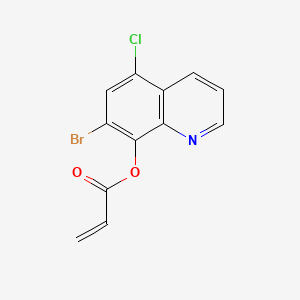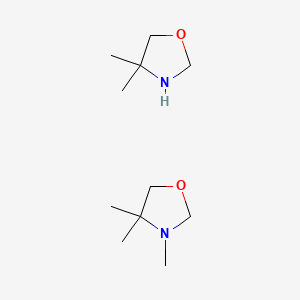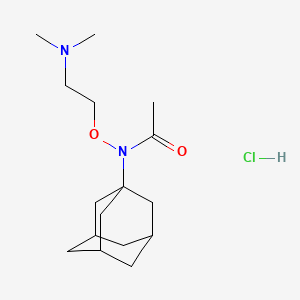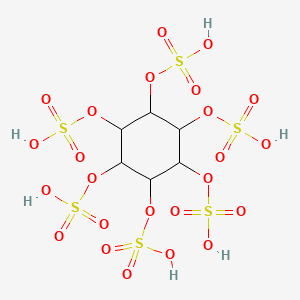![molecular formula C22H25N7O3 B1212262 6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1212262.png)
6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one is a member of quinolines.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study conducted by Rajanarendar et al. (2010) explored the synthesis of compounds structurally related to 6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one. They discovered that these compounds demonstrated significant antibacterial and antifungal activities compared to standard antibiotics, indicating potential uses in treating microbial infections (Rajanarendar et al., 2010).
Anticancer Potential
In the research by Castro-Castillo et al. (2010), analogs of this compound were synthesized and tested for antiproliferative effects against various human solid tumor cell lines. The study found that these compounds, specifically those with nitro precursors, showed marginal antiproliferative activity, suggesting a potential route for developing new cancer therapies (Castro-Castillo et al., 2010).
Neurological Research
A study by Moran et al. (2012) focused on the development of new carbon-11 labelled radiotracers for imaging GABA receptors. Compounds structurally similar to 6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one were utilized as radiotracers in positron emission tomography (PET), highlighting their potential application in neurological research (Moran et al., 2012).
Antimicrobial and Anticonvulsant Properties
Lata et al. (1982) synthesized compounds related to 6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one and evaluated their anticonvulsant and analgesic activities. These compounds showed promising results in controlling seizures and reducing pain, indicating their potential use in neurological and pain management therapies (Lata et al., 1982).
properties
Product Name |
6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one |
|---|---|
Molecular Formula |
C22H25N7O3 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
6-methoxy-3-[[[1-(2-methoxyethyl)tetrazol-5-yl]methyl-(pyridin-3-ylmethyl)amino]methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C22H25N7O3/c1-31-9-8-29-21(25-26-27-29)15-28(13-16-4-3-7-23-12-16)14-18-10-17-11-19(32-2)5-6-20(17)24-22(18)30/h3-7,10-12H,8-9,13-15H2,1-2H3,(H,24,30) |
InChI Key |
HNWJYCYYJRDPDS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NN=N1)CN(CC2=CN=CC=C2)CC3=CC4=C(C=CC(=C4)OC)NC3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



